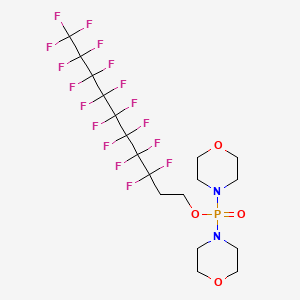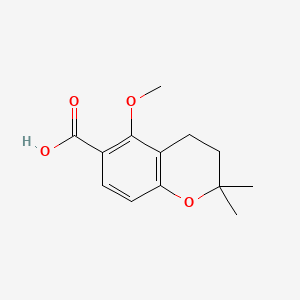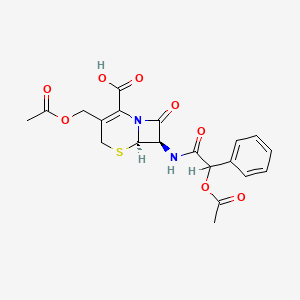
2-(Perfluorooctyl)ethyl dimorpholinophosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(perfluorooctyl)ethyl dimorpholinophosphinate is an organofluorine compound, a phosphinamidate and a member of morpholines. It has a role as a nonionic surfactant.
Scientific Research Applications
Subheading Advances in Electrochemical Fluorination
Electrochemical fluorination (ECF) is a significant technique in synthetic chemistry, particularly in the creation of compounds containing perfluoromorpholino groups. A study by Abe et al. (2001) explored the electrochemical fluorination of various methyl and ethyl esters of morpholino-substituted carboxylic acids. The research found that perfluoroacid fluorides with perfluoromorpholino groups could be obtained in fair to good yields through ECF. The study also reported the yields being influenced by factors like α-bond cleavage and the nature of the alkyl group of the carboxylic acids, which may lead to cyclization side reactions. This research provides valuable insights into the synthesis of perfluoroheterocyclic compounds with perfluoromorpholino groups, paving the way for future applications in different fields of chemistry and materials science (Abe, Baba, Kunio, & Fukaya, 2001).
Fluorinating Agents in Organic Synthesis
Subheading Enhancing Thermal Stability and Handling in Fluorination
In the realm of organic synthesis, the development of stable and easily handled fluorinating agents is crucial. L’Heureux et al. (2010) introduced crystalline fluorinating agents, namely diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M), which exhibit enhanced thermal stability and ease of handling compared to their predecessors like DAST and Deoxo-Fluor. These reagents, which do not produce highly corrosive free-HF, represent a significant advancement in the field of organic synthesis, offering a safer and more efficient alternative for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides (L’Heureux et al., 2010).
Environmental Impact and Biodegradation of Fluorinated Compounds
Subheading Environmental Fate of Perfluoroalkyl Acid Precursors
Zhang et al. (2020) conducted a comprehensive review of the environmental biodegradability of perfluoroalkyl acids (PFAAs) and their precursors. PFAAs, known for their persistent, toxic, and bioaccumulative nature, are a concern due to their widespread use and presence in the environment. The study delves into the biotransformation strategies of PFAA precursors, highlighting the involvement of microbial strains, activated sludge, and plants in their degradation. It emphasizes the cleavage of carbon-fluorine bonds and the degradation of non-fluorinated functional groups, providing critical insight into the environmental fate and potential hazards of PFAA precursors (Zhang, Pang, Lin, Mishra, Bhatt, & Chen, 2020).
properties
CAS RN |
134051-90-4 |
|---|---|
Molecular Formula |
C18H20F17N2O4P |
Molecular Weight |
682.3 g/mol |
IUPAC Name |
4-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy(morpholin-4-yl)phosphoryl]morpholine |
InChI |
InChI=1S/C18H20F17N2O4P/c19-11(20,1-6-41-42(38,36-2-7-39-8-3-36)37-4-9-40-10-5-37)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h1-10H2 |
InChI Key |
HAEOSTPXSODLJY-UHFFFAOYSA-N |
SMILES |
C1COCCN1P(=O)(N2CCOCC2)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
C1COCCN1P(=O)(N2CCOCC2)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Other CAS RN |
134051-90-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-Amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester](/img/structure/B1228625.png)
![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)
![2-[(4-Oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228628.png)
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B1228629.png)



![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-pyridinylthio)methyl]-4-triazolecarboxylic acid propan-2-yl ester](/img/structure/B1228635.png)
![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)
![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)
![(2S,3S,4S,5S)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228640.png)
